

# The Dual-Action EGFR Inhibitor Egfr-IN-107 (C21H18F3N5O): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Egfr-IN-107	
Cat. No.:	B12378847	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound identified by the molecular formula C21H18F3N5O, commonly referred to as **Egfr-IN-107**. While this designation is not universally standard, the compound is chemically defined as N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, with the CAS number 879127-07-8. This document collates available data on its inhibitory activity, mechanism of action, and relevant experimental methodologies, presenting it in a format tailored for researchers and professionals in drug development.

## **Quantitative Inhibitory Activity**

**Egfr-IN-107** is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Its inhibitory activity has been characterized against wild-type EGFR as well as clinically relevant mutant forms of the receptor. The compound also exhibits high selectivity for EGFR over other kinases.



Target	IC50 Value	Notes
Wild-Type EGFR	21 nM	ATP-competitive inhibition.
EGFR L858R Mutant	63 nM	A common activating mutation in non-small cell lung cancer (NSCLC).
EGFR L861Q Mutant	4 nM	An activating mutation found in NSCLC.
erbB4/Her4	7.64 μΜ	Demonstrates selectivity for EGFR over other members of the ErbB family.
Panel of 55 other kinases	> 10 μM	Indicates high selectivity for EGFR.

Table 1: Summary of IC50 values for **Egfr-IN-107** against various kinases.

In addition to enzymatic inhibition, **Egfr-IN-107** has been shown to effectively block receptor autophosphorylation in a cellular context. Complete inhibition of EGF-induced EGFR autophosphorylation was observed in U-2OS cells at a concentration of 10  $\mu$ M[1].

#### **Mechanism of Action: A Dual Inhibitor**

**Egfr-IN-107** functions as a cell-permeable, 4,6-disubstituted pyrimidine compound that acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase[1]. By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and migration.

Interestingly, emerging research has identified a second, distinct mechanism of action for this compound. Studies have shown that **Egfr-IN-107** also functions as a microtubule depolymerizer[2][3]. This dual activity, targeting both a key signaling protein and a crucial component of the cytoskeleton, suggests potential for synergistic anti-cancer effects. The disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, complementing the inhibition of EGFR-driven growth signals.



## **Experimental Protocols**

Detailed experimental protocols for the synthesis of N-[3-[[6-[[3-

(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide are not readily available in the public domain. However, based on the available literature, the following sections outline representative methodologies for key in vitro assays used to characterize this and similar kinase inhibitors.

#### **EGFR Kinase Inhibition Assay (Generic Protocol)**

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

- · Reagents and Materials:
  - Recombinant human EGFR kinase domain.
  - ATP (Adenosine triphosphate).
  - Poly(Glu, Tyr) 4:1 peptide substrate.
  - Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
  - Test compound (Egfr-IN-107) at various concentrations.
  - 384-well plates.
  - Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
  - Plate reader.
- Procedure:
  - 1. Prepare serial dilutions of **Egfr-IN-107** in DMSO and then in kinase buffer.
  - 2. Add the EGFR kinase and the peptide substrate to the wells of the 384-well plate.
  - 3. Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).



- 4. Initiate the kinase reaction by adding ATP to all wells.
- 5. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- 6. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
- 7. The luminescence or fluorescence signal, which is proportional to the kinase activity, is measured using a plate reader.
- 8. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell Viability Assay (MTT Assay - Generic Protocol)**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

- · Reagents and Materials:
  - Cancer cell line expressing EGFR (e.g., A431, NCI-H1975).
  - Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
  - o 96-well plates.
  - Egfr-IN-107 at various concentrations.
  - MTT solution (5 mg/mL in PBS).
  - Solubilization solution (e.g., DMSO, acidified isopropanol).
  - Microplate reader.
- Procedure:



- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of Egfr-IN-107 for a specified period (e.g., 72 hours).
  Include a vehicle control (DMSO).
- 3. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- 4. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- 6. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

## Western Blot for EGFR Phosphorylation (Generic Protocol)

Western blotting is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor.

- Reagents and Materials:
  - Cancer cell line expressing EGFR.
  - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
  - Protein quantification assay (e.g., BCA assay).
  - SDS-PAGE gels and electrophoresis apparatus.
  - Transfer buffer and blotting membranes (e.g., PVDF).
  - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
  - Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin).

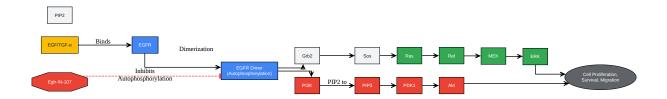


- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.
- Procedure:
  - 1. Plate cells and allow them to grow to a suitable confluency.
  - 2. Starve the cells in serum-free medium overnight.
  - 3. Pre-treat the cells with various concentrations of **Egfr-IN-107** for a specified time.
  - 4. Stimulate the cells with EGF for a short period (e.g., 15 minutes).
  - 5. Wash the cells with ice-cold PBS and lyse them.
  - 6. Determine the protein concentration of the lysates.
  - 7. Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
  - 8. Block the membrane and then incubate with the primary antibody overnight at 4°C.
  - 9. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- 10. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- 11. Quantify the band intensities to determine the level of EGFR phosphorylation relative to total EGFR and a loading control ( $\beta$ -actin).

#### **Visualizations**

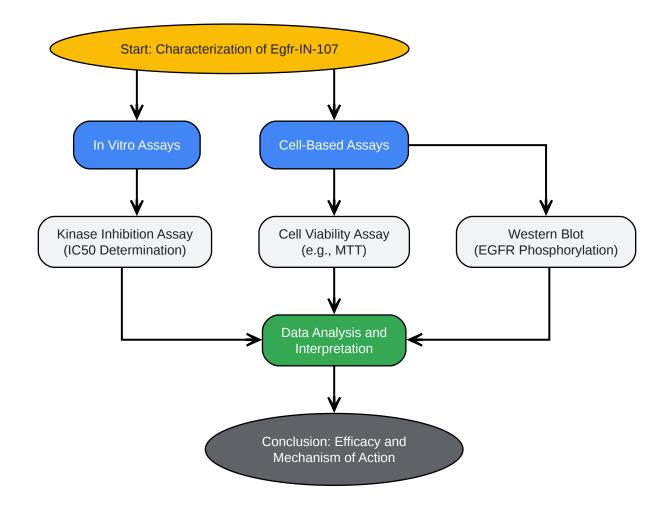
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating an EGFR inhibitor.





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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Egfr-IN-107.



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Figure 2: A typical experimental workflow for the in vitro characterization of an EGFR inhibitor.

#### **Conclusion and Future Directions**

**Egfr-IN-107** (C21H18F3N5O) is a potent and selective inhibitor of EGFR, including clinically relevant mutant forms. Its dual mechanism of action, targeting both EGFR signaling and microtubule dynamics, makes it a compound of significant interest for further investigation. While in vitro data demonstrates its efficacy, a comprehensive understanding of its therapeutic potential requires further studies, including detailed pharmacokinetic and in vivo efficacy evaluations. The lack of publicly available, detailed synthesis protocols also presents a challenge for broader research adoption. Future work should focus on elucidating the in vivo properties of this compound and exploring the therapeutic implications of its dual-inhibitory profile.

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- To cite this document: BenchChem. [The Dual-Action EGFR Inhibitor Egfr-IN-107 (C21H18F3N5O): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378847#egfr-in-107-molecular-formula-c21h18f3n5o]

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